Ethylmorphine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

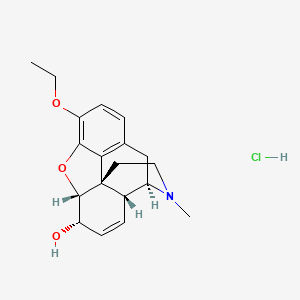

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPBASOODYCKDP-YZZSNFJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924986 | |

| Record name | O-Ethylmorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-30-4 | |

| Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride (1:1), (5α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmorphine hydrochloride [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethylmorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-ethylmorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLMORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM5450P3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Ethylmorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylmorphine hydrochloride, a semi-synthetic opioid analgesic. The document details a probable synthesis pathway, potential impurities arising during production, and analytical methodologies for their identification and quantification. This guide is intended for professionals in research, development, and quality control within the pharmaceutical industry.

Core Synthesis Pathway: Ethylation of Morphine

This compound is synthesized from morphine, a primary alkaloid extracted from the opium poppy (Papaver somniferum). The core of the synthesis involves the selective ethylation of the phenolic hydroxyl group at the C-3 position of the morphine molecule. This process is analogous to the well-established industrial synthesis of codeine, which involves the methylation of the same functional group.

Reaction Scheme:

The synthesis proceeds via a nucleophilic substitution reaction. Morphine is first treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, to form ethylmorphine. The resulting ethylmorphine base is then treated with hydrochloric acid to yield the hydrochloride salt, which is typically a more stable and water-soluble form.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis pathway of this compound from morphine.

Potential Impurities in this compound

Impurities in this compound can originate from the starting material (morphine), side reactions during the synthesis process, or degradation of the final product. Rigorous control and monitoring of these impurities are crucial to ensure the safety and efficacy of the drug product.

Common Impurities:

-

Unreacted Morphine: Incomplete ethylation will result in the presence of residual morphine in the final product.

-

Codeine: Morphine extracted from opium often contains small amounts of codeine. If the starting material is not sufficiently purified, codeine will be carried through the synthesis and appear as an impurity in the final product.

-

Over-ethylated Products: While the phenolic hydroxyl group is more reactive, there is a possibility of the ethylation of the alcoholic hydroxyl group at the C-6 position, leading to the formation of 3,6-diethoxy-4,5-epoxy-17-methylmorphinan-7-ene.

-

N-Ethylmorphine: The tertiary amine in the morphine molecule can also undergo ethylation, particularly under harsh reaction conditions, to form a quaternary ammonium (B1175870) salt.

-

Degradation Products: Like other opioids, ethylmorphine can be susceptible to oxidation and hydrolysis, leading to the formation of various degradation products.

Table 1: Summary of Potential Impurities

| Impurity Name | Source |

| Morphine | Unreacted starting material |

| Codeine | Impurity in the starting morphine |

| 3,6-Diethoxy-4,5-epoxy-17-methylmorphinan-7-ene | Over-ethylation side reaction |

| N-Ethylmorphine Quaternary Salt | Side reaction at the nitrogen atom |

| Various Oxidation/Hydrolysis Products | Degradation of ethylmorphine |

Diagram of Impurity Formation Pathways:

Caption: Formation pathways of potential impurities in this compound synthesis.

Experimental Protocols: Analytical Methods for Impurity Profiling

The identification and quantification of impurities in this compound are typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

HPLC Method for Simultaneous Determination of Ethylmorphine and Codeine

A robust reverse-phase HPLC method can be employed for the simultaneous determination of ethylmorphine and its common impurity, codeine.[3][4]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) |

| Detection | UV at an appropriate wavelength (e.g., 285 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Methodology:

-

Standard Preparation: Prepare standard solutions of this compound and codeine phosphate of known concentrations in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of ethylmorphine and codeine based on their retention times compared to the standards. Calculate the concentration of codeine in the sample using the peak area and the standard calibration curve.

Diagram of Analytical Workflow:

Caption: General workflow for the HPLC analysis of impurities in this compound.

Conclusion

The synthesis of this compound from morphine is a well-established process, though detailed public protocols are limited. The primary challenges in its production lie in achieving complete and selective ethylation while minimizing the formation of impurities. A thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their control are paramount for ensuring the quality, safety, and efficacy of the final drug product. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this compound.

References

Ethylmorphine Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmorphine hydrochloride, a semi-synthetic opioid analgesic and antitussive, is a critical active pharmaceutical ingredient (API) whose solid-state properties are paramount for drug development, stability, and bioavailability. This technical guide provides an in-depth analysis of the current scientific understanding of the crystal structure and polymorphism of this compound. Drawing from crystallographic studies and physicochemical characterization, this document summarizes the known solid forms, their structural features, and the experimental methodologies employed for their investigation. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and structural relationships are visualized through diagrams.

Introduction

Ethylmorphine, the 3-ethoxy analog of morphine, is utilized therapeutically as its hydrochloride salt.[1][2] The solid-state form of an API, including its crystal structure and potential for polymorphism, significantly influences its physicochemical properties such as solubility, dissolution rate, and stability.[3][4] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development.[3][5] Different polymorphs of a drug can exhibit distinct bioavailability and may be subject to interconversion under varying environmental conditions.[3] This guide focuses on the known solid-state forms of this compound, providing a detailed overview for researchers and professionals in the pharmaceutical sciences.

Known Crystal Structures of this compound

Current research indicates that this compound primarily exists as a stable dihydrate.[6][7][8][9][10] Unlike related morphinane compounds, such as codeine hydrochloride which has a known anhydrous form, an anhydrous polymorph of this compound has not been experimentally isolated.[7][11]

This compound Dihydrate (DCl-2H)

The single crystal structure of this compound dihydrate has been determined and is well-characterized.[6][7] This form crystallizes in the orthorhombic space group P2₁2₁2₁.[7][11] The asymmetric unit consists of one ethylmorphine cation, one chloride anion, and two water molecules. The presence of water molecules is crucial for stabilizing the crystal lattice through an extensive network of hydrogen bonds.[7][11]

Physicochemical Characterization and Data

The characterization of this compound dihydrate has been accomplished through a combination of experimental techniques, including Single Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry - DSC), and spectroscopy.

Crystallographic Data

The crystallographic parameters for this compound dihydrate (DCl-2H) are summarized in the table below. This data is essential for the unambiguous identification of this solid form.

| Parameter | This compound Dihydrate (DCl-2H) |

| Chemical Formula | C₁₉H₂₃NO₃·HCl·2H₂O |

| Molecular Weight | 385.88 g/mol [8] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁[7][11] |

| Z (Formula units per unit cell) | 4 |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Density (calculated) (g/cm³) | Data not available in search results |

Note: Specific unit cell dimensions (a, b, c) and volume are reported in the supplementary information of the cited literature but are not available in the provided search results.[7]

Thermal Properties

Thermal analysis provides insights into the stability and phase transitions of crystalline forms. The melting point of this compound dihydrate is approximately 123 °C, with decomposition.[8][9] An anhydrous form, if it were to exist, is reported to have a melting point of about 170 °C, also with decomposition.[8]

| Thermal Property | Value |

| Melting Point (Dihydrate) | ~123 °C (decomposes)[8][9] |

| Melting Point (Anhydrous - hypothetical) | ~170 °C (decomposes)[8] |

Polymorphism and Related Forms

While this compound itself has not been found to exhibit polymorphism, the broader family of morphinanes, including ethylmorphine free base, demonstrates the formation of different solid forms.

Anhydrous Ethylmorphine

A computational model for an anhydrous form of ethylmorphine free base (D-Icalc) has been developed.[7] However, an experimental crystal structure for an anhydrous this compound has not been reported.[7][11] The relationship between the hydrated and potential anhydrous forms is a key area of study in understanding the stability of these compounds.

The following diagram illustrates the known and computationally modeled forms of ethylmorphine and its hydrochloride salt.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ethylmorphine - Wikipedia [en.wikipedia.org]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethylmorphine [drugfuture.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound, Dihydrate, (5alpha,6alpha)- | C19H28ClNO5 | CID 5360215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Insights into hydrate formation and stability of morphinanes from a combination of experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics and Receptor Binding Affinity of Ethylmorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding affinity of ethylmorphine, a semi-synthetic opioid analgesic and antitussive. A cornerstone of its pharmacological profile is its metabolic conversion to morphine, which significantly contributes to its clinical effects. This document details its mechanism of action, downstream signaling pathways, and available data on its interaction with opioid receptors. Methodologies for key experimental assays are also described to provide a framework for research and development.

Introduction

Ethylmorphine is a derivative of morphine primarily utilized for the management of moderate pain and the suppression of cough.[1] Its therapeutic actions are mediated through its interaction with the central nervous system. Understanding the intricate details of its pharmacodynamics, including its receptor binding characteristics and the subsequent intracellular signaling cascades, is paramount for its safe and effective use, as well as for the development of novel therapeutics with improved profiles. A critical aspect of ethylmorphine's pharmacology is its biotransformation into morphine, a potent mu-opioid agonist, which plays a substantial role in its overall activity.[2]

Pharmacodynamics

Mechanism of Action

Ethylmorphine exerts its pharmacological effects primarily by acting as an agonist at mu (μ)-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central nervous system (CNS).[1][3] Upon binding, ethylmorphine activates these receptors, leading to a cascade of intracellular events that ultimately result in analgesia and antitussis.[1]

The analgesic effect of ethylmorphine is achieved by attenuating the transmission of pain signals. Activation of presynaptic μ-opioid receptors inhibits the release of excitatory neurotransmitters such as substance P and glutamate.[4] Postsynaptically, receptor activation leads to hyperpolarization of neurons, further dampening the pain signal.[1] The antitussive effect is mediated by the suppression of the cough reflex in the medulla oblongata.[1]

Biotransformation to Morphine

A crucial element of ethylmorphine's pharmacodynamics is its metabolism in the liver by the cytochrome P450 enzyme CYP2D6 to form morphine.[2] Morphine is a significantly more potent agonist at μ-opioid receptors than ethylmorphine itself.[5] This metabolic conversion is a key contributor to the overall analgesic and other opioid-related effects observed after ethylmorphine administration. The genetic polymorphism of CYP2D6 can lead to variations in the rate of this conversion, resulting in inter-individual differences in clinical response and side effect profile.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. While specific quantitative binding data for ethylmorphine is sparse in publicly available literature, qualitative comparisons have been established.

Quantitative Data

A comprehensive search of scientific literature did not yield specific Ki, IC50, or EC50 values for ethylmorphine at the mu (μ), delta (δ), and kappa (κ) opioid receptors. However, comparative data is available.

| Ligand | Receptor | Binding Affinity (Ki) | Species/Assay | Reference |

| Ethylmorphine | Mu (μ) | Ki value is greater than morphine and codeine (specific value not provided) | Rat brain homogenates | [5] |

| Morphine | Mu (μ) | 1.2 nM | Rat brain homogenates | [5] |

| Morphine-6-glucuronide | Mu (μ) | 0.6 nM | Rat brain homogenates | [5] |

This table will be updated as more specific quantitative data for ethylmorphine becomes available.

Structure-Activity Relationship

Studies on the structure-activity relationship of morphine derivatives have shown that modifications at the 3-position, such as the ethyl group in ethylmorphine, influence the binding affinity for the μ-opioid receptor. Research indicates that decreasing the length of the alkyl group at this position results in a lower Ki value (higher affinity).[5] The observed order of increasing Ki values (decreasing affinity) is morphine < codeine < ethylmorphine < pholcodine.[3][5]

Signaling Pathways

Activation of the μ-opioid receptor by ethylmorphine and its active metabolite, morphine, initiates a series of intracellular signaling events characteristic of Gi/Go-coupled GPCRs.

G-Protein Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The Gβγ subunit dissociates and interacts with ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][8] The inhibition of VGCCs reduces neurotransmitter release, while the activation of GIRK channels causes hyperpolarization of the neuronal membrane, decreasing neuronal excitability.[1]

Experimental Protocols

The following section outlines a representative methodology for determining the receptor binding affinity of a compound like ethylmorphine.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity (Ki) of an unlabeled drug by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of ethylmorphine for the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

-

Radioligand: A selective μ-opioid receptor agonist or antagonist with high affinity, such as [³H]-DAMGO or [³H]-Naloxone.

-

Test Compound: Ethylmorphine hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of ethylmorphine, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the ethylmorphine concentration.

-

Determine IC50: The IC50 is the concentration of ethylmorphine that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Biotransformation and Active Metabolites

The metabolism of ethylmorphine is a critical factor in its overall pharmacological effect.

Conclusion

Ethylmorphine is a μ-opioid receptor agonist whose pharmacodynamic profile is significantly influenced by its metabolic conversion to the more potent agonist, morphine. While it is established that ethylmorphine has a lower binding affinity for the μ-opioid receptor compared to morphine, a notable gap exists in the literature regarding specific quantitative binding and functional data. Further research to elucidate the precise Ki, IC50, and EC50 values of ethylmorphine at all opioid receptor subtypes is warranted to provide a more complete understanding of its pharmacological profile. The methodologies and pathways described herein offer a foundational framework for such investigations, which will be crucial for optimizing its therapeutic use and for the development of future analgesics and antitussives.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ethylmorphine | C19H23NO3 | CID 5359271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mu receptor binding of some commonly used opioids and their metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Ethylmorphine: A Technical Guide to its Interaction with Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylmorphine, a semi-synthetic opioid, exerts its analgesic and antitussive effects primarily through its interaction with the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. A significant aspect of its pharmacology is its in vivo conversion to morphine, a potent opioid agonist, which is responsible for a substantial portion of its clinical effects. This technical guide provides an in-depth examination of the mechanism of action of ethylmorphine at opioid receptors, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Due to a scarcity of direct quantitative data for ethylmorphine, this guide leverages data for its principal active metabolite, morphine, to provide a relevant pharmacological context.

Introduction

Ethylmorphine is a derivative of morphine and is clinically utilized for the management of pain and cough. Its therapeutic actions are mediated by its binding to and activation of opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Understanding the precise molecular interactions and subsequent cellular responses is crucial for the rational design of novel analgesics with improved therapeutic profiles.

Opioid Receptor Binding Affinity

The initial step in ethylmorphine's mechanism of action is its binding to opioid receptors. While ethylmorphine itself binds to these receptors, its affinity is reported to be lower than that of morphine. A study by Chen et al. (1991) established a qualitative binding affinity order at the µ-opioid receptor as: morphine < codeine < ethylmorphine < pholcodine, indicating that ethylmorphine possesses a weaker binding affinity than morphine[1][2].

Given that a significant portion of ethylmorphine's pharmacological activity is attributable to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6, the binding affinity of morphine provides critical insight into the compound's overall effect[3]. The binding affinities (Ki) of morphine for the three classical opioid receptors are summarized in the table below.

Data Presentation: Opioid Receptor Binding Affinities of Morphine

| Opioid Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Mu (µ) | [3H]-DAMGO | Rat brain homogenates | 1.2 | [1] |

| Mu (µ) | [3H]-DAMGO | Recombinant human MOR | 1.168 | [4] |

| Delta (δ) | [3H]-DPDPE | Monkey brain membranes | >1000 | [5] |

| Kappa (κ) | [3H]-U69,593 | Monkey brain membranes | >1000 | [5] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at Opioid Receptors

Upon binding, ethylmorphine and its metabolite morphine act as agonists at the µ-opioid receptor, initiating a cascade of intracellular signaling events. The functional potency (EC50) and efficacy (Emax) of an opioid are measures of its ability to produce a biological response. As with binding affinity, comprehensive quantitative data for ethylmorphine is limited. Therefore, data for morphine is presented as a surrogate.

Data Presentation: Functional Activity of Morphine

| Assay Type | Receptor | Parameter | Value | Reference |

| GTPγS Binding | Mu (µ) | EC50 | 106.2 ± 0.78 nM | [6] |

| GTPγS Binding | Mu (µ) | Emax | 52.82 ± 9.8% | [6] |

| Adenylyl Cyclase Inhibition | Mu (µ) | IC50 | 174 nM | [7] |

Note: EC50 represents the concentration of agonist that produces 50% of the maximal response. Emax represents the maximum response produced by the agonist. IC50 in the adenylyl cyclase assay represents the concentration that inhibits 50% of the forskolin-stimulated cAMP production.

Downstream Signaling Pathways

The binding of an agonist like ethylmorphine or morphine to the µ-opioid receptor, a Gi/o-coupled GPCR, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G-Protein Coupling

The µ-opioid receptor couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the G-protein exchanges GDP for GTP, leading to the dissociation of the Gα and Gβγ subunits. Both subunits then modulate the activity of downstream effector proteins. The µ-opioid receptor has been shown to couple to Gαi1, Gαi2, Gαi3, and Gαo subunits[2][8][9][10].

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including gene transcription and neuronal excitability.

Modulation of Ion Channels

The dissociated Gβγ subunit directly modulates the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels (also known as Kir3 channels), leading to an efflux of potassium ions (K+) from the neuron. This efflux of positive charge makes the inside of the cell more negative, resulting in hyperpolarization[4][8][9][11][12].

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate (B1630785) and substance P, key mediators of pain signals[7][13][14][15][16][17].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of opioids with their receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of a test compound for an opioid receptor subtype.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

-

A radiolabeled ligand with known high affinity and selectivity for the receptor (e.g., [3H]-DAMGO for µ-receptors).

-

Test compound (e.g., ethylmorphine).

-

A non-labeled ligand for determining non-specific binding (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel incubation is performed with the radioligand and a high concentration of the non-labeled ligand to determine non-specific binding.

-

After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-proteins coupled to an opioid receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Test compound (e.g., ethylmorphine).

-

Assay buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Upon agonist-induced receptor activation, the G-protein exchanges GDP for [35S]GTPγS.

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

-

-

Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 and Emax values are determined from this curve.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

-

Objective: To determine the potency (IC50) of a test compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells or cell membranes expressing the opioid receptor of interest.

-

Forskolin (an activator of adenylyl cyclase).

-

Test compound (e.g., ethylmorphine).

-

A method for quantifying cAMP levels (e.g., radioimmunoassay, ELISA, or BRET-based sensors).

-

-

Procedure:

-

Pre-incubate the cells or membranes with varying concentrations of the test compound.

-

Stimulate adenylyl cyclase with forskolin.

-

After a defined incubation period, terminate the reaction and measure the intracellular cAMP concentration.

-

-

Data Analysis: A dose-response curve is constructed by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50.

Conclusion

The mechanism of action of ethylmorphine at opioid receptors is multifaceted, involving direct binding to µ-opioid receptors and, more significantly, the effects of its active metabolite, morphine. As a µ-opioid receptor agonist, it initiates a cascade of intracellular events through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channel activity. These downstream effects culminate in a reduction of neuronal excitability and neurotransmitter release, which underlies its analgesic and antitussive properties. While a comprehensive quantitative pharmacological profile for ethylmorphine remains to be fully elucidated, the data available for its primary metabolite, morphine, provides a robust framework for understanding its therapeutic actions and for guiding future drug discovery efforts in the field of opioid pharmacology.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu receptor binding of some commonly used opioids and their metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. apps1.seiservices.com [apps1.seiservices.com]

- 6. Examining the role of mu opioid receptor endocytosis in the beneficial and side-effects of prolonged opioid use: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium channel blockade by certain opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "CALCIUM CHANNEL BLOCKADE BY CERTAIN OPIOIDS" by DAVID EDWARD SEYLER [docs.lib.purdue.edu]

- 15. Influence of potassium channel modulators on morphine state-dependent memory of passive avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-type Ca(2+) channel blockers inhibit the development but not the expression of sensitization to morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATP-sensitive Potassium Channels and L-type Calcium Channels are Involved in Morphine-induced Hyperalgesia after Nociceptive Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Ethylmorphine Hydrochloride in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro metabolism of ethylmorphine hydrochloride, focusing on studies conducted with liver microsomes. It is designed to offer researchers and drug development professionals a detailed understanding of the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the preclinical assessment of this compound.

Introduction

Ethylmorphine, a semisynthetic opioid analgesic and antitussive agent, undergoes extensive metabolism in the liver. Understanding its metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. In vitro studies using liver microsomes are a cornerstone of this assessment, providing a robust system to investigate the primary metabolic routes and the enzymes responsible.

The two principal metabolic pathways for ethylmorphine are O-deethylation and N-demethylation .[1] O-deethylation results in the formation of morphine, an active metabolite with potent analgesic properties.[1] N-demethylation leads to the production of norethylmorphine (B1237711).[1] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Metabolic Pathways and Enzymology

The in vitro metabolism of ethylmorphine in human liver microsomes is predominantly mediated by two key cytochrome P450 isozymes: CYP2D6 and CYP3A4.

-

O-deethylation to Morphine: This pathway is primarily catalyzed by CYP2D6 .[1] The activity of this enzyme is subject to genetic polymorphism, leading to significant inter-individual and inter-ethnic variations in the rate of morphine formation.[1]

-

N-demethylation to Norethylmorphine: This reaction is mainly catalyzed by CYP3A4 .[1] Given that CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs, there is a high potential for drug-drug interactions involving ethylmorphine.[2]

The relative contribution of these pathways can vary depending on the specific conditions and the genetic makeup of the liver donor.

Figure 1: Metabolic Pathways of Ethylmorphine.

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the O-deethylation and N-demethylation of ethylmorphine in liver microsomes from different species. These values are essential for developing pharmacokinetic models and predicting in vivo clearance.

Table 1: Kinetic Parameters for Ethylmorphine Metabolism in Human Liver Microsomes

| Parameter | O-deethylation | N-demethylation | Reference |

| Apparent Km | Not explicitly stated | 1.50 - 1.72 mM | [3] |

| Vmax | Not explicitly stated | 1.33 - 1.81 nmol/mg/min | [3] |

Table 2: Kinetic Parameters for Ethylmorphine Metabolism in Male Rat Liver Microsomes

| Parameter | O-deethylation | N-demethylation | Reference |

| Km | 57 µM | 250 µM | [4] |

| Km (radiolabeled assay) | 52 µM | 250 µM | [5] |

| Vmax (radiolabeled assay) | 5.0 nmol/mg protein/min | 1.8 nmol/mg protein/min | [5] |

Experimental Protocols

This section details the methodologies for key experiments in the study of in vitro ethylmorphine metabolism.

Preparation of Liver Microsomes

A generalized protocol for the isolation of liver microsomes via differential centrifugation is as follows:

-

Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 0.1 M Tris-HCl, 150 mM KCl, 10 mM EDTA, pH 7.4).

-

Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 9,000 x g) for a specified duration to pellet cellular debris, nuclei, and mitochondria.

-

Ultracentrifugation: The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.

-

Washing and Resuspension: The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. The protein concentration of the microsomal preparation should be determined using a standard method such as the Bradford assay.

In Vitro Incubation for Ethylmorphine Metabolism

The following protocol outlines a typical incubation procedure to assess the metabolism of ethylmorphine:

-

Incubation Mixture Preparation: A typical incubation mixture in a final volume of 1 mL contains:

-

Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

-

This compound (at various concentrations to determine kinetics)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

-

Pre-incubation: The mixture, excluding the NADPH-generating system or NADPH, is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system or NADPH.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-30 minutes), ensuring that the reaction rate is linear with respect to time and protein concentration.

-

Termination of Reaction: The reaction is terminated by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).[5]

Quantification of Metabolites

The formation of morphine and norethylmorphine is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Sample Preparation: After termination of the incubation, the samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis. An internal standard (e.g., codeine) is often added to improve the accuracy and precision of the quantification.[6]

-

Chromatographic Separation: The metabolites are separated on a reverse-phase column (e.g., C18).[6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., acetonitrile).[6]

-

Detection: Detection can be achieved using UV spectrophotometry or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

A specific HPLC method for the simultaneous measurement of ethylmorphine N-demethylation and O-deethylation involves:[6]

-

Extraction: Metabolites and substrate are extracted with an isopropanol-methylene chloride mixture (20:80) containing codeine sulfate (B86663) as an internal standard.[6]

-

Separation: A C18 reversed-phase column is used with a mobile phase of 1% acetic acid-acetonitrile (85:15) with 1-hexanesulfonic acid as a counter-ion.[6]

-

Flow Rate: 2.0 ml/min.[6]

-

Run Time: Approximately 12 minutes.[6]

Figure 2: Experimental Workflow Overview.

Conclusion

The in vitro metabolism of this compound in liver microsomes is a well-characterized process, primarily involving CYP2D6-mediated O-deethylation to morphine and CYP3A4-mediated N-demethylation to norethylmorphine. The provided kinetic data and experimental protocols offer a solid foundation for researchers to design and conduct their own investigations into the metabolism of this and other related compounds. A thorough understanding of these in vitro systems is indispensable for the successful development of new chemical entities and for optimizing the clinical use of existing drugs.

References

- 1. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]

- 3. Human fetal and adult liver metabolism of ethylmorphine. Relation to immunodetected cytochrome P-450 PCN and interactions with important fetal corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the N-demethylation and O-de-ethylation of ethylmorphine by hepatic microsomes from male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the N-demethylation and O-de-ethylation of ethylmorphine[6-3H] by male rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of ethylmorphine O-deethylase and N-demethylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Ethylmorphine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of ethylmorphine hydrochloride metabolites. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the metabolic pathways, relevant analytical methodologies, and key pharmacokinetic data. This document summarizes quantitative data in structured tables, offers detailed experimental protocols, and visualizes complex processes through diagrams, serving as a vital resource for advancing research and development in this area.

Introduction to Ethylmorphine Metabolism

Ethylmorphine, a semi-synthetic opioid analgesic and antitussive, undergoes extensive metabolism primarily in the liver. The biotransformation of ethylmorphine results in the formation of several metabolites, some of which are pharmacologically active. Understanding the metabolic profile of ethylmorphine is crucial for comprehending its efficacy, duration of action, and potential for drug-drug interactions. The primary metabolic pathways include O-deethylation, N-demethylation, and glucuronidation.

Key Metabolites of Ethylmorphine

The metabolism of ethylmorphine yields three principal metabolites:

-

Morphine: Formed through O-deethylation, this active metabolite significantly contributes to the analgesic effects of ethylmorphine. This conversion is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3] Genetic variations in CYP2D6 can lead to inter-individual differences in morphine formation and, consequently, the therapeutic and adverse effects of ethylmorphine.

-

Norethylmorphine: Produced via N-demethylation, this metabolite's pharmacological activity is less pronounced than that of morphine. The cytochrome P450 enzyme CYP3A4 is primarily responsible for this metabolic pathway.[1]

-

Ethylmorphine-6-glucuronide: This is a major metabolite formed through the conjugation of ethylmorphine with glucuronic acid.[1] Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs and facilitates their excretion.

Quantitative Data on Ethylmorphine and its Metabolites

The following tables summarize the key pharmacokinetic parameters and urinary excretion data for ethylmorphine and its major metabolites. These values are compiled from various studies and may exhibit inter-study variability due to different experimental conditions and subject populations.

Table 1: Pharmacokinetic Parameters of Ethylmorphine and its Major Metabolites in Humans

| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | AUC (ng·h/mL) |

| Ethylmorphine | 0.75[1] | 40 - 60 | 2.0[1] | Not Consistently Reported |

| Morphine | 1.0 - 4.0 | 5 - 15 | 2.0 - 3.0 | Variable |

| Norethylmorphine | Not Consistently Reported | Not Consistently Reported | Not Consistently Reported | Not Consistently Reported |

| Ethylmorphine-6-glucuronide | Not Consistently Reported | Not Consistently Reported | Not Consistently Reported | Not Consistently Reported |

Note: Cmax and AUC values are dose-dependent and can vary significantly. The data presented are approximate ranges observed in pharmacokinetic studies.

Table 2: Urinary Excretion of Ethylmorphine and its Metabolites (as % of administered dose)

| Metabolite | Percentage of Dose Excreted in Urine (48h) |

| Unchanged Ethylmorphine | ~5% |

| Morphine (free and conjugated) | 5 - 15% |

| Norethylmorphine (free and conjugated) | <5% |

| Ethylmorphine-6-glucuronide | Major Metabolite (exact % varies)[1] |

| Total Recovery | ~77%[1] |

Metabolic Pathways of Ethylmorphine

The biotransformation of ethylmorphine is a multi-step process involving key hepatic enzymes. The following diagram illustrates the primary metabolic pathways.

References

solubility of ethylmorphine hydrochloride in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylmorphine hydrochloride in various organic solvents. The information presented herein is intended to support research, formulation development, and analytical method design involving this active pharmaceutical ingredient (API).

Physicochemical Properties Overview

This compound is an opioid analgesic and antitussive.[1] Its solubility is a critical parameter influencing its bioavailability, formulation design, and routes of administration. The hydrochloride salt form generally enhances the aqueous solubility compared to the free base.

Solubility Data

The solubility of this compound has been characterized in several organic solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solubility Description | Quantitative Value ( g/100 mL) |

| Methanol | Very Soluble[2] | Not specified |

| Acetic Acid (100) | Very Soluble[2] | Not specified |

| Ethanol (95% or 96%) | Soluble[2][3] | ~ 4 g/100 mL[4] |

| Acetic Anhydride | Sparingly Soluble[2] | Not specified |

| Chloroform | Slightly Soluble[4] | Not specified |

| Diethyl Ether | Practically Insoluble[2] | Not specified |

| Cyclohexane | Insoluble[3][5][6] | Not specified |

Note: Qualitative solubility descriptions are based on standard pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of an API like this compound, based on the widely accepted saturation shake-flask method.[7][8][9]

Principle

An excess amount of the solid API is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved API is quantified using a suitable analytical technique.[10]

Materials and Apparatus

-

This compound API

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure

-

Preparation: Add an amount of this compound in excess of its expected solubility to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To ensure no undissolved solids are included, filter the aliquot immediately using a chemically resistant syringe filter (e.g., PTFE for organic solvents).

-

Dilution: Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV spectrophotometry method.

-

Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualized Workflows and Pathways

Metabolism and Mechanism of Action

Ethylmorphine exerts its primary therapeutic effects after being metabolized in the liver. The enzyme Cytochrome P450 2D6 (CYP2D6) converts ethylmorphine into morphine, its active metabolite.[12] Morphine then acts as an agonist at mu-opioid receptors in the central nervous system, which leads to a cascade of intracellular events resulting in analgesia.[12]

Caption: Metabolic activation and mechanism of action of ethylmorphine.

Experimental Workflow: Solubility Determination

The diagram below outlines the logical steps of the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Ethylmorphine - Wikipedia [en.wikipedia.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. nhathuocngocanh.com [nhathuocngocanh.com]

- 4. Ethylmorphine [drugfuture.com]

- 5. 3-O-ethylmorphine hydrochloride CAS#: 125-30-4 [m.chemicalbook.com]

- 6. 3-O-ethylmorphine hydrochloride | 125-30-4 [chemicalbook.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Ethylmorphine | C19H23NO3 | CID 5359271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Ethylmorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of ethylmorphine hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Properties

This compound is a semi-synthetic opioid analgesic and antitussive.[1] It is the hydrochloride salt of ethylmorphine, an ethyl ether of morphine. The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| Chemical Name | (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol hydrochloride | |

| Molecular Formula | C₁₉H₂₄ClNO₃ (anhydrous) | |

| C₁₉H₂₃NO₃·HCl·2H₂O (dihydrate) | [2] | |

| Molecular Weight | 349.86 g/mol (anhydrous) | [2] |

| 385.88 g/mol (dihydrate) | ||

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | ~123°C (with decomposition, for the dihydrate) | [2] |

| Solubility | Freely soluble in water and ethanol (B145695) (95%); very soluble in methanol (B129727) and acetic acid (100); sparingly soluble in acetic anhydride; practically insoluble in diethyl ether. | [2] |

| pH (1% aqueous solution) | 4.0 - 6.0 | [2] |

| Optical Rotation | [α]²⁰D = -103° to -106° (c=2 in water, anhydrous basis) | [2] |

Stability and Storage

This compound is known to be sensitive to light and should be stored in tight, light-resistant containers.[2] While specific public data on its degradation pathways under various stress conditions are limited, general knowledge of opioid stability suggests that hydrolysis, oxidation, and photolysis are potential degradation routes.

Recommended Storage: Store in tight, light-resistant containers.[2]

Signaling Pathway

Ethylmorphine exerts its pharmacological effects primarily as an agonist of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that leads to analgesia and its other therapeutic effects.

Caption: Mu-opioid receptor signaling pathway activated by ethylmorphine.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The following is a representative protocol for this compound.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide (B78521) and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a dry heat of 80°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its potential degradation products. The following is a representative method based on the analysis of similar opioid compounds.[5]

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A starting point could be a 1:2 mixture of methanol and water at pH 3.0.[5] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides essential information on the chemical properties and stability of this compound for professionals in the pharmaceutical field. The provided experimental protocols offer a starting point for in-house stability studies and analytical method development. It is crucial to perform comprehensive validation to ensure the suitability of any analytical method for its intended purpose.

References

- 1. Ethylmorphine - Wikipedia [en.wikipedia.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Ethylmorphine Hydrochloride Reference Standard: A Technical Guide

This technical guide provides a comprehensive overview of the analytical methodologies and data required for the complete characterization of an Ethylmorphine Hydrochloride reference standard. A thoroughly characterized reference standard is essential for ensuring the identity, purity, strength, and quality of pharmaceutical products in research, development, and quality control settings.[1]

Physicochemical Properties

A reference standard is first defined by its fundamental physicochemical properties. These constants are critical for identification and handling. This compound is the salt of ethylmorphine, an opioid analgesic and antitussive.[2][3] It is typically available as a white or nearly white crystalline powder and may exist in anhydrous or hydrated forms.[2][4]

| Property | Data | Source(s) |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | [5] |

| Molecular Formula | C₁₉H₂₄ClNO₃ (anhydrous) | [5] |

| C₁₉H₂₈ClNO₅ (dihydrate) | [4] | |

| Molecular Weight | 349.8 g/mol (anhydrous) | [5] |

| 385.9 g/mol (dihydrate) | [4] | |

| CAS Number | 125-30-4 (anhydrous) | [5] |

| 6746-59-4 (dihydrate) | [4] | |

| Appearance | White or almost white, crystalline powder | [2] |

| Solubility | Soluble in water and alcohol | [2] |

Characterization Workflow

The comprehensive characterization of a reference standard follows a logical progression of analytical techniques to confirm its structure, purity, and potency.

Caption: Workflow for reference standard characterization.

Spectroscopic Analysis

Spectroscopic techniques are employed for the unequivocal identification and structural elucidation of the this compound molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.[7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies characteristic functional groups present in the molecule.[7]

-

Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation data for structural verification.[7]

-

UV-Vis Spectroscopy : Determines the wavelength of maximum absorbance, useful for quantitative analysis.

Chromatographic Analysis

Chromatographic methods are the primary means of assessing the purity of a reference standard by separating it from any potential impurities.[9]

| Parameter | HPLC for Purity & Assay |

| Column | C18, reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol-water (1:2) mixture, with pH adjusted to 3.0 |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV Spectrophotometry at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10 - 20 µL |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD for replicate injections ≤ 2.0% |

Source: Adapted from methodologies described for the analysis of ethylmorphine and related compounds.[10][11]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of the reference standard.[12][13]

-

Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature.[14] It is used to determine the amount of water (for hydrates) or residual solvents present in the material.[15]

-

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled.[16] It is used to determine the melting point, enthalpy of fusion, and to detect the presence of different polymorphic forms.[13]

Mechanism of Action: Opioid Receptor Agonism

Ethylmorphine acts as a prodrug. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[3] Morphine then exerts its analgesic and antitussive effects by acting as an agonist, primarily at the µ-opioid receptors in the central nervous system.[3][4]

Caption: Metabolic activation and mechanism of action.

Appendix: Detailed Experimental Protocols

A.1 High-Performance Liquid Chromatography (HPLC)

-

Preparation of Solutions :

-

Mobile Phase: Prepare a 1:2 (v/v) mixture of HPLC-grade methanol (B129727) and purified water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[10]

-

Standard Solution: Accurately weigh about 25 mg of this compound RS and dissolve in the mobile phase to make 50.0 mL.

-

Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

-

-

Chromatographic System :

-

Procedure :

-

Inject 20 µL of the Standard Solution and record the chromatograms.

-

Verify system suitability parameters (e.g., resolution, tailing factor, and repeatability).

-

Inject 20 µL of the Sample Solution and record the chromatogram.

-

For purity analysis, identify and quantify any impurity peaks relative to the main ethylmorphine peak.

-

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the this compound RS with 200 mg of dry KBr powder.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition :

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or pure KBr disc.

-

-

Interpretation :

-

Compare the resulting spectrum with a reference spectrum from an official pharmacopeia (e.g., European Pharmacopoeia).[18]

-

Identify characteristic absorption bands for key functional groups (e.g., O-H stretch, C-H stretch, aromatic C=C stretch, C-O-C stretch).

-

A.3 Thermogravimetric Analysis (TGA)

-

Instrument Setup :

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

-

Procedure :

-

Accurately weigh 5-10 mg of the this compound RS into a suitable TGA pan (e.g., aluminum or platinum).

-

Heat the sample under a controlled nitrogen atmosphere (flow rate ~20 mL/min).

-

Use a heating rate of 10°C/min from ambient temperature to approximately 300°C.

-

-

Analysis :

-

Analyze the resulting thermogram for mass loss steps. A mass loss occurring up to ~120°C typically corresponds to water or volatile solvents.[15] Calculate the percentage of mass loss.

-

A.4 Differential Scanning Calorimetry (DSC)

-

Instrument Setup :

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

-

Procedure :

-

Accurately weigh 2-5 mg of the this compound RS into a hermetically sealed aluminum pan.

-

Place an empty, sealed pan on the reference side.

-

Heat the sample at a rate of 10°C/min under a nitrogen atmosphere from ambient temperature to a temperature above the melting point (e.g., 200°C).

-

-

Analysis :

-

Determine the onset temperature and peak maximum of the melting endotherm. This provides the melting range of the substance. The presence of multiple thermal events may indicate polymorphism.[13]

-

References

- 1. noramco.com [noramco.com]

- 2. 3-O-ethylmorphine hydrochloride | 125-30-4 [chemicalbook.com]

- 3. Ethylmorphine | C19H23NO3 | CID 5359271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, Dihydrate, (5alpha,6alpha)- | C19H28ClNO5 | CID 5360215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structural characterization of morphine by using different types of spectroscopy techniques. | PPTX [slideshare.net]

- 7. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csub.edu [csub.edu]

- 10. Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 15. OhioLINK ETD: Thakur, Shravan Singh [etd.ohiolink.edu]

- 16. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound - reference spectrum [lgcstandards.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethylmorphine Hydrochloride

Introduction

Ethylmorphine hydrochloride is an opioid analgesic and antitussive agent.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances.[3] This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄ClNO₃ | [4] |

| Molecular Weight | 349.8 g/mol | [4] |

| Solubility | Soluble in water and alcohol. | [5] |

| UV Absorption Maxima | ~210 nm and 285 nm | [6][7][8] |

| pH of 1% solution | 4.0 - 6.0 | [8] |

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach to achieve the desired separation and quantification.

Figure 1: Workflow for HPLC Method Development and Validation.

Experimental Protocol: Quantification of this compound

This protocol outlines the steps for the quantitative analysis of this compound using a validated HPLC method.

1. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (B84403) (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Sample containing this compound (e.g., tablets, syrup)

2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.

-